1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] is a complex organic compound with a unique structure that includes multiple aromatic rings and pyrrolidine-2,5-dione groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] typically involves multi-step organic reactions. One common method includes the reaction of nitrilotri(4,1-phenylene) with prop-2-en-1-yl pyrrolidine-2,5-dione under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-(Nitrilotri-4,1-phenylene)triethanone
- 1,1’,1’'-(Nitrilotris(benzene-4,1-diyl))triethanone
- 1,1’,1’'-(Nitrilotri(4,1-phenylene))tris(3-(prop-2-en-1-yl)pyrrolidine-2,5-dione) .
Uniqueness
1,1’,1’'-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione] stands out due to its unique combination of aromatic rings and pyrrolidine-2,5-dione groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from material science to medicinal chemistry .
Eigenschaften
CAS-Nummer |
184704-59-4 |
---|---|
Molekularformel |
C39H36N4O6 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dioxo-3-prop-2-enylpyrrolidin-1-yl)-N-[4-(2,5-dioxo-3-prop-2-enylpyrrolidin-1-yl)phenyl]anilino]phenyl]-3-prop-2-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C39H36N4O6/c1-4-7-25-22-34(44)41(37(25)47)31-16-10-28(11-17-31)40(29-12-18-32(19-13-29)42-35(45)23-26(8-5-2)38(42)48)30-14-20-33(21-15-30)43-36(46)24-27(9-6-3)39(43)49/h4-6,10-21,25-27H,1-3,7-9,22-24H2 |
InChI-Schlüssel |
NHKLLOYMTCJSKU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N4C(=O)CC(C4=O)CC=C)C5=CC=C(C=C5)N6C(=O)CC(C6=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.